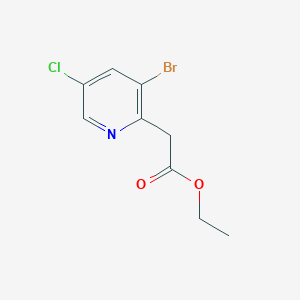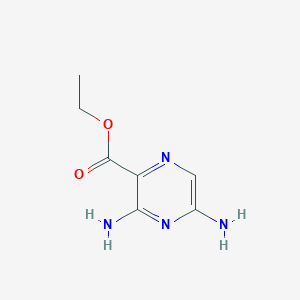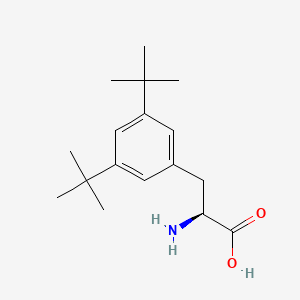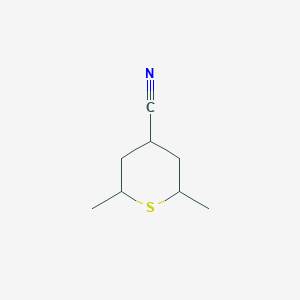![molecular formula C8H18N2O2S B13036177 N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide](/img/structure/B13036177.png)
N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide involves the modification of the 3-aminopiperidine linker in tofacitinib, an oral JAK inhibitor . The synthetic route typically includes the following steps:
Formation of the cyclobutyl ring: The cyclobutyl ring is formed through a cyclization reaction involving appropriate starting materials.
Introduction of the methylamino group: The methylamino group is introduced via a substitution reaction using methylamine.
Attachment of the propane-1-sulfonamide group: The propane-1-sulfonamide group is attached through a sulfonation reaction using propane-1-sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, as well as the use of industrial-scale reactors and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The compound can undergo substitution reactions, particularly at the methylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like methylamine or other amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the methylamino position.
Aplicaciones Científicas De Investigación
N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular signaling pathways, particularly those involving JAK1.
Mecanismo De Acción
The mechanism of action of N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide involves selective inhibition of JAK1 . JAK1 is an intracellular tyrosine kinase that mediates the signaling of various cytokines and growth factors involved in immune regulation . By inhibiting JAK1, the compound can modulate immune responses and reduce inflammation. This makes it a promising candidate for the treatment of autoimmune diseases .
Comparación Con Compuestos Similares
Similar Compounds
Tofacitinib: An oral JAK inhibitor used for the treatment of rheumatoid arthritis.
Baricitinib: Another JAK inhibitor used for the treatment of rheumatoid arthritis and other autoimmune diseases.
Upadacitinib: A selective JAK1 inhibitor used for the treatment of rheumatoid arthritis.
Uniqueness
N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide is unique due to its high selectivity for JAK1 compared to other JAK inhibitors . This selectivity reduces the risk of side effects associated with the inhibition of other JAK family members, such as JAK2 and JAK3 .
Propiedades
Fórmula molecular |
C8H18N2O2S |
|---|---|
Peso molecular |
206.31 g/mol |
Nombre IUPAC |
N-[3-(methylamino)cyclobutyl]propane-1-sulfonamide |
InChI |
InChI=1S/C8H18N2O2S/c1-3-4-13(11,12)10-8-5-7(6-8)9-2/h7-10H,3-6H2,1-2H3 |
Clave InChI |
GOTQXUNKSJFINQ-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)NC1CC(C1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13036124.png)



![(1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine](/img/structure/B13036142.png)
![2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13036149.png)
![tert-butylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate](/img/structure/B13036155.png)
![5-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13036156.png)
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13036163.png)

